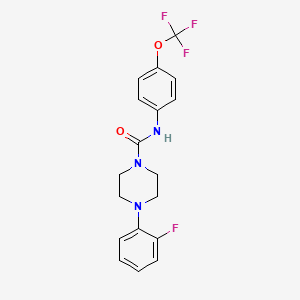

(4-(2-Fluorophenyl)piperazinyl)-N-(4-(trifluoromethoxy)phenyl)formamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(4-(2-Fluorophenyl)piperazinyl)-N-(4-(trifluoromethoxy)phenyl)formamide is a complex organic compound known for its unique chemical properties and potential applications in various scientific fields. This compound features a piperazine ring substituted with a fluorophenyl group and a formamide moiety attached to a trifluoromethoxyphenyl group. Its structure imparts significant chemical stability and reactivity, making it a subject of interest in medicinal chemistry and material science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (4-(2-Fluorophenyl)piperazinyl)-N-(4-(trifluoromethoxy)phenyl)formamide typically involves multiple steps:

Formation of the Piperazine Ring: The initial step often involves the synthesis of the piperazine ring, which can be achieved through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.

Substitution with Fluorophenyl Group: The piperazine ring is then substituted with a 2-fluorophenyl group. This can be done via nucleophilic aromatic substitution, where the piperazine acts as a nucleophile attacking a fluorobenzene derivative.

Attachment of the Formamide Moiety: The final step involves the formation of the formamide linkage. This is typically achieved by reacting the substituted piperazine with a formylating agent such as formic acid or formamide in the presence of a dehydrating agent.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

Batch Processing: Utilizing large reactors where each step of the synthesis is carried out sequentially.

Continuous Flow Chemistry: Implementing continuous flow reactors to enhance reaction efficiency and scalability.

Purification: Employing techniques such as recrystallization, chromatography, and distillation to achieve high purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

(4-(2-Fluorophenyl)piperazinyl)-N-(4-(trifluoromethoxy)phenyl)formamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenated aromatic compounds in the presence of a base or acid catalyst.

Major Products

Oxidation Products: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction Products: Reduced amine derivatives with hydrogenated functional groups.

Substitution Products: Various substituted aromatic compounds depending on the substituents used.

Wissenschaftliche Forschungsanwendungen

Chemistry

Catalysis: The compound can act as a ligand in metal-catalyzed reactions, enhancing the reactivity and selectivity of catalytic processes.

Material Science: Its unique structure makes it suitable for the development of advanced materials with specific electronic and optical properties.

Biology and Medicine

Pharmacology: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting neurological disorders due to its piperazine core.

Biological Probes: It can be used as a probe in biochemical assays to study receptor-ligand interactions.

Industry

Agrochemicals: The compound’s derivatives are explored for use in agrochemicals, providing pest control solutions with improved efficacy.

Polymers: It is used in the synthesis of polymers with enhanced thermal and mechanical properties.

Wirkmechanismus

The mechanism by which (4-(2-Fluorophenyl)piperazinyl)-N-(4-(trifluoromethoxy)phenyl)formamide exerts its effects involves:

Molecular Targets: The compound interacts with specific receptors or enzymes, modulating their activity.

Pathways Involved: It can influence various biochemical pathways, including neurotransmitter signaling and metabolic processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

(4-(2-Fluorophenyl)piperazinyl)-N-(4-methoxyphenyl)formamide: Similar structure but with a methoxy group instead of a trifluoromethoxy group.

(4-(2-Fluorophenyl)piperazinyl)-N-(4-chlorophenyl)formamide: Contains a chlorophenyl group instead of a trifluoromethoxy group.

Uniqueness

Chemical Stability: The trifluoromethoxy group imparts greater chemical stability compared to methoxy or chlorophenyl derivatives.

Reactivity: Enhanced reactivity in substitution reactions due to the electron-withdrawing nature of the trifluoromethoxy group.

Biological Activity: Potentially different pharmacological profiles due to variations in electronic and steric effects.

This detailed overview provides a comprehensive understanding of (4-(2-Fluorophenyl)piperazinyl)-N-(4-(trifluoromethoxy)phenyl)formamide, highlighting its synthesis, reactions, applications, and unique properties

Biologische Aktivität

The compound (4-(2-Fluorophenyl)piperazinyl)-N-(4-(trifluoromethoxy)phenyl)formamide (CAS No. 497060-20-5) is a piperazine derivative that has garnered attention for its potential biological activities, particularly in the context of pharmacological applications. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C18H17F4N3OS

- Molar Mass : 399.41 g/mol

- Boiling Point : Predicted at 446.4±55.0 °C

- Density : 1.407±0.06 g/cm³

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. The piperazine moiety is known to influence serotonin and dopamine receptors, which are critical in the modulation of mood and behavior.

Antidepressant Activity

Research indicates that compounds with similar piperazine structures often exhibit antidepressant properties by acting as serotonin receptor antagonists. For instance, studies on related compounds have shown significant binding affinities to serotonin receptors, suggesting a potential role in treating depression and anxiety disorders .

Monoamine Oxidase Inhibition

Recent findings highlight the compound's potential as a monoamine oxidase (MAO) inhibitor. MAO inhibitors are important in managing depression by preventing the breakdown of neurotransmitters such as serotonin and norepinephrine. In vitro studies have demonstrated that piperazine derivatives can selectively inhibit MAO-B over MAO-A, which may be beneficial for reducing side effects associated with broader MAO inhibition .

Study on Neurodegenerative Disorders

A study evaluated the efficacy of related piperazine derivatives in inhibiting MAO-B, revealing IC50 values as low as 0.013 µM for some derivatives, indicating strong inhibitory activity . This suggests that this compound may share similar properties, making it a candidate for further investigation in neurodegenerative diseases such as Alzheimer's.

Cytotoxicity Assessments

In cytotoxicity tests involving healthy fibroblast cells (L929), derivatives of piperazine were assessed for their safety profiles. The results indicated that certain compounds exhibited minimal cytotoxic effects at therapeutic concentrations, supporting their potential use in clinical settings . This is crucial for drug development, as safety is a primary concern.

Comparative Table of Biological Activities

Eigenschaften

IUPAC Name |

4-(2-fluorophenyl)-N-[4-(trifluoromethoxy)phenyl]piperazine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17F4N3O2/c19-15-3-1-2-4-16(15)24-9-11-25(12-10-24)17(26)23-13-5-7-14(8-6-13)27-18(20,21)22/h1-8H,9-12H2,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDJPUHASHBVFMF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2F)C(=O)NC3=CC=C(C=C3)OC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17F4N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.